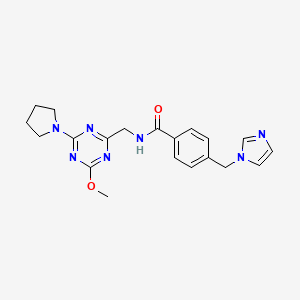

![molecular formula C12H11ClN2 B2827393 3-(4-Chlorophenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole CAS No. 400077-07-8](/img/structure/B2827393.png)

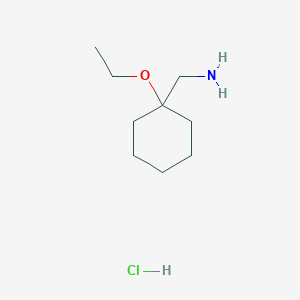

3-(4-Chlorophenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“3-(4-Chlorophenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole” is a compound that belongs to the class of pyrazoles, which are compounds containing a pyrazole ring, a five-member aromatic ring with two nitrogen atoms . It is a light yellow to beige-brown crystalline powder .

Synthesis Analysis

The synthesis of pyrazole derivatives has been a topic of interest in recent years. A study by Dehghani Tafti et al. discussed the synthesis of dihydropyrano [2,3- c ]pyrazoles using nano-eggshell/Ti (IV) as a naturally based catalyst . Another study mentioned the synthesis of 3-(4-Chlorophenyl)-4-substituted pyrazole derivatives and their antifungal activity .

Molecular Structure Analysis

The molecular structure of “3-(4-Chlorophenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole” can be analyzed using various spectroscopic techniques. The compound has a molecular weight of 178.62 g/mol . The ChemSpider database provides additional details such as the molar refractivity, polar surface area, and molar volume .

Chemical Reactions Analysis

Pyrazole derivatives have been found to exhibit a wide range of chemical reactions. A review by Mohareb and Kumar et al. discussed the antimicrobial activity of tetrasubstituted pyrazolines synthesized by 1,3-dipolar cycloaddition of aromatic aldehyde phenyl hydrazones and cinnamonitrile .

Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(4-Chlorophenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole” include a melting point of 100-104 °C . The ChemSpider database provides additional details such as the density, boiling point, vapor pressure, and flash point .

科学的研究の応用

Antileishmanial Activity

Leishmaniasis, caused by Leishmania parasites transmitted through sandfly bites, affects millions worldwide. Researchers have explored pyrazole derivatives for their antileishmanial potential. In a recent study, hydrazine-coupled pyrazoles demonstrated remarkable activity against Leishmania aethiopica. Notably, compound 13 exhibited superior antipromastigote activity, outperforming standard drugs like miltefosine and amphotericin B deoxycholate .

Antimalarial Properties

Malaria, transmitted by Plasmodium-infected mosquitoes, remains a global health concern. Existing antimalarial drugs face challenges due to drug resistance. Hydrazine-coupled pyrazole derivatives, including compounds 14 and 15, showed promising inhibition effects against Plasmodium berghei. These compounds could serve as potential agents for malaria treatment .

Antifungal and Antibacterial Activities

Pyrazole derivatives have also been investigated for their antimicrobial properties. For instance, tetrasubstituted pyrazolines synthesized via 1,3-dipolar cycloaddition displayed promising antifungal, antibacterial, and antioxidant activities .

Anticancer Potential

Recent advancements in drug design highlight pyrazole-based compounds as potential anticancer agents. Compound 40, for instance, demonstrated acceptable selectivity and anticancer potential against specific HDAC isoforms .

Synthesis and Characterization

Researchers have successfully synthesized hydrazine-coupled pyrazoles, verifying their structures using techniques like elemental microanalysis, FTIR, and 1H NMR. These methods ensure accurate characterization of the compound .

作用機序

Safety and Hazards

将来の方向性

The future directions in the research of pyrazole derivatives include the development of green chemistry practices. This involves the application of energy-efficient techniques such as microwave and ultrasound-assisted synthesis, benign catalysts and biodegradable composites, and solvent selection with a focus on water as a renewable and non-toxic medium .

特性

IUPAC Name |

3-(4-chlorophenyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN2/c13-9-6-4-8(5-7-9)12-10-2-1-3-11(10)14-15-12/h4-7H,1-3H2,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDOOAZBXNLWPMU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)NN=C2C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

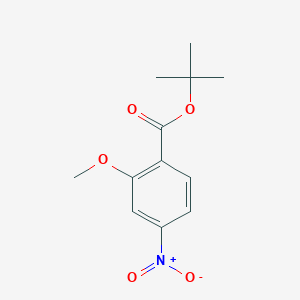

![3-[(4-Amino-6-ethylpyrimidin-2-yl)sulfanylmethyl]-3-methyl-1-(2,2,2-trifluoroethyl)azetidin-2-one](/img/structure/B2827310.png)

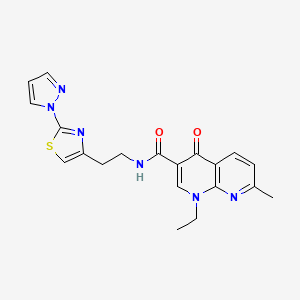

![ethyl 3-{[3-cyano-4-(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-2-yl]thio}propanoate](/img/structure/B2827312.png)

![benzyl N-[(1R,3S)-3-{[(tert-butoxy)carbonyl]amino}cyclohexyl]carbamate](/img/no-structure.png)

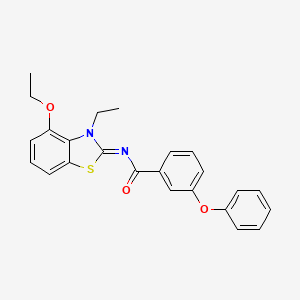

![3-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}propanamide](/img/structure/B2827318.png)

![2-[3-(Trifluoromethyl)pyrazolyl]acetyl chloride](/img/structure/B2827325.png)

![N-(benzo[b]thiophen-5-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2827326.png)

![N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide](/img/structure/B2827332.png)